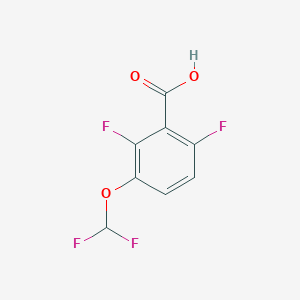

3-(Difluoromethoxy)-2,6-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSQVVWMWIXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group is of particular interest, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties. This guide provides a comprehensive overview of the synthetic pathways to 3-(difluoromethoxy)-2,6-difluorobenzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. We will explore two plausible synthetic routes, delving into the underlying chemical principles, key experimental considerations, and detailed protocols.

Physicochemical Properties and Strategic Importance

The unique electronic properties of the difluoromethoxy group, stemming from the high electronegativity of fluorine, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of two additional fluorine atoms on the benzene ring of this compound further enhances its unique electronic and conformational characteristics, making it an attractive scaffold for rational drug design.

| Property | Value |

| Molecular Formula | C₈H₄F₄O₃ |

| Molecular Weight | 228.11 g/mol |

| Predicted pKa | ~2.5-3.5 |

| Predicted LogP | ~2.0-2.5 |

Synthetic Strategies: Two Viable Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The first pathway (Route A) involves the initial construction of the 2,6-difluoro-3-hydroxybenzoic acid core, followed by the introduction of the difluoromethyl group. The second pathway (Route B) commences with the formation of a difluoromethoxy-substituted benzene ring, followed by the regioselective introduction of the carboxylic acid functionality.

Diagram of the Overall Synthetic Strategy

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Difluoromethoxy)-2,6-difluorobenzoic acid, a compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust predictive framework. By leveraging empirical data from its structural analog, 2,6-difluorobenzoic acid, and integrating established principles of physical organic chemistry related to the electronic and steric effects of the difluoromethoxy substituent, we project the key parameters essential for drug development. This includes in-depth discussions on acidity (pKa), lipophilicity (logP), and solubility. Furthermore, this guide details the requisite experimental and computational methodologies for the precise determination of these properties, ensuring a self-validating system for future research.

Introduction: The Strategic Value of Fluorinated Benzoic Acids in Drug Design

Fluorine-containing functional groups are a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The strategic incorporation of fluorine can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] this compound is a prime example of a molecule designed to leverage these benefits. The presence of two fluorine atoms on the aromatic ring, combined with a difluoromethoxy group, is anticipated to significantly influence its acidity, permeability, and metabolic profile, making it a valuable scaffold for the development of novel therapeutics.

This guide will systematically explore the anticipated physicochemical landscape of this compound, providing both predicted values and the scientific rationale behind them.

Molecular Structure and Key Functional Groups

The structure of this compound is characterized by a benzoic acid core with three key substitutions that dictate its chemical behavior.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and distribution.

[2]Predicted Solubility and Rationale:

2,6-Difluorobenzoic acid has high aqueous solubility. W[3]hile the introduction of the more lipophilic difluoromethoxy group may slightly decrease the intrinsic solubility of the neutral form of this compound, its increased acidity will lead to a higher proportion of the more soluble ionized form at physiological pH. Therefore, the overall aqueous solubility is expected to remain in the moderate to high range.

Experimental Protocol for Solubility Determination (Equilibrium Solubility Method):

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to remove any undissolved solid.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

Computational Prediction of Physicochemical Properties

In addition to experimental methods, computational tools can provide rapid and valuable estimations of physicochemical properties.

-

pKa Prediction: Software utilizing quantum chemical calculations and quantitative structure-property relationship (QSPR) models can predict pKa values with reasonable accuracy. *[4] logP and Solubility Prediction: A variety of online tools and software packages, such as ALOGPS, employ algorithms based on molecular structure to predict logP and aqueous solubility.

[5]It is crucial to note that while these computational methods are useful for initial screening and hypothesis generation, experimental validation remains the gold standard.

While direct experimental data for this compound is not yet widely available, a comprehensive understanding of its physicochemical properties can be effectively predicted through a combination of analog data analysis and the application of fundamental principles of physical organic chemistry. This guide has outlined the anticipated pKa, logP, and solubility of this promising molecule, providing a strong foundation for its further investigation in drug discovery and development. The detailed experimental protocols included herein offer a clear path for the empirical validation of these predictions, ensuring scientific rigor and advancing the potential of this and other novel fluorinated compounds.

References

- Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2109.

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

- MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(6), 5969.

-

ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Journal of Chemical Education. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

-

ACS Publications. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. Retrieved from [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

AERU. (n.d.). 2,6-difluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

National Institutes of Health. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

National Institutes of Health. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

-

The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

-

ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from [Link]

-

Chemaxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. 2,6-difluorobenzoic acid [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Characterization of CAS 1214379-50-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the precise and unambiguous structural characterization of a new chemical entity (NCE) is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of the small molecule with CAS number 1214379-50-6. The compound is chemically identified as 3-(Difluoromethoxy)-2,6-difluorobenzoic acid , with a molecular formula of C₈H₄F₄O₃ and a molecular weight of 224.11 g/mol .[3][4][5]

The rigorous characterization of such molecules is not merely an academic exercise; it is a critical regulatory requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.[6] This document, intended for researchers and drug development professionals, will delve into the core analytical techniques, explaining the rationale behind their application and providing insights into data interpretation.

Core Analytical Workflow

A multi-technique approach is invariably employed for the comprehensive characterization of a small molecule drug candidate.[6][7] The primary techniques that form the bedrock of this process are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and accuracy in determining the molecular weight and elemental composition of a compound.[8][9] For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is the first-line technique to confirm its elemental formula.

Expertise & Experience: Why HRMS is Crucial

While nominal mass spectrometry provides the integer mass of a molecule, HRMS can measure mass to four or five decimal places. This precision is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). For regulatory submissions, HRMS data is a non-negotiable requirement to confirm the identity of the active pharmaceutical ingredient (API).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A typical HRMS analysis would be performed using a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): The sample is injected into an LC system to separate the main compound from any potential impurities before it enters the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for small molecules.[9][10] Given the acidic nature of the carboxylic acid group in our molecule, analysis in negative ion mode ([M-H]⁻) is expected to be highly efficient.

-

Mass Analysis: The ions are guided into the high-resolution mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The accurate mass of the most abundant ion is then used to calculate the elemental formula.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₄F₄O₃ |

| Ionization Mode | Negative ESI |

| Adduct | [M-H]⁻ |

| Calculated Exact Mass | 223.0082 |

| Observed m/z (Hypothetical) | 223.0085 |

| Mass Accuracy (ppm) | < 5 ppm |

Visualization: Mass Spectrometry Workflow

Caption: Integrated NMR workflow for structural elucidation.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. I[11][12][13]t provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For chiral molecules, it is the most powerful method for determining the absolute configuration. W[11][12]hile this compound is achiral, a crystal structure would provide invaluable conformational data.

Expertise & Experience: The Crystallization Challenge

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. T[14]his can be a time-consuming and empirical process involving screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction

Step-by-Step Methodology:

-

Crystal Growth: Screen for crystallization conditions by dissolving the compound in various solvents and employing techniques like slow evaporation of the solvent.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head. 3[13]. Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

Data Presentation: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| R-factor | < 0.05 |

Visualization: X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion

The structural analysis and characterization of a new chemical entity such as CAS 1214379-50-6 is a systematic process that relies on the synergistic application of multiple advanced analytical techniques. High-resolution mass spectrometry confirms the elemental formula, a comprehensive suite of NMR experiments elucidates the atomic connectivity and framework, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. Together, these methods provide the irrefutable evidence of structure required for progression in the drug development pipeline, ensuring the identity, purity, and quality of the molecule.

References

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- G. P. Moss, et al. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology.

- Nature Reviews Drug Discovery. (2024). Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. Nature.

- Philosophical Transactions of the Royal Society A. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society Publishing.

- Springer. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.

- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.

- Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.

- Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS.

- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- BenchChem. (2025). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.

- MIT Department of Chemistry. (n.d.). Absolute Configuration.

- Patheon Pharma Services. (2024). What are Small Molecule Drugs?.

- PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.

- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.

- YouTube. (2020). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies.

- A2B Chem. (n.d.). 1214379-50-6 | MFCD14698424 | this compound.

- CymitQuimica. (n.d.). SAFETY DATA SHEET.

- Capot Chemical. (n.d.). Specifications of this compound.

Sources

- 1. Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 3. a2bchem.com [a2bchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. capotchem.cn [capotchem.cn]

- 6. agilent.com [agilent.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pharmafocusamerica.com [pharmafocusamerica.com]

- 9. longdom.org [longdom.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Difluoromethoxy)-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of solubility and chemical stability for the novel compound 3-(Difluoromethoxy)-2,6-difluorobenzoic acid. The strategic incorporation of a difluoromethoxy group onto the 2,6-difluorobenzoic acid scaffold presents unique physicochemical characteristics that are critical to understand for drug development. Low solubility and chemical instability can impede clinical progression by affecting bioavailability, safety, and shelf-life. This document outlines the fundamental principles and detailed experimental protocols for determining thermodynamic solubility and for conducting forced degradation studies in line with regulatory expectations. By providing step-by-step methodologies and explaining the scientific rationale behind them, this guide serves as a critical resource for researchers aiming to build a robust data package for this and similar fluorinated compounds.

Introduction

The design of new chemical entities (NCEs) in modern medicinal chemistry increasingly relies on the strategic use of fluorine to modulate key drug-like properties. The compound this compound is a prime example of this strategy, combining two distinct fluorinated motifs: the 2,6-difluorobenzoyl core and a 3-difluoromethoxy group.

-

2,6-Difluorobenzoic Acid Core: The difluorination of the benzoic acid ring can significantly alter the acidity (pKa) and lipophilicity of the molecule, influencing its absorption and distribution characteristics.

-

Difluoromethoxy (-OCF₂H) Group: This functional group is a versatile tool in drug design. It is more metabolically stable than a simple methoxy group and acts as a unique hydrogen bond donor, which can enhance target engagement.[1] The introduction of fluorine atoms can also improve metabolic stability and fine-tune lipophilicity.[2]

Understanding the solubility and stability of this compound is therefore not merely a routine check, but a fundamental necessity for advancing its development. This guide provides the scientific and methodological framework required to perform these critical assessments.

Physicochemical Properties

While specific experimental data for this compound is not widely available in public literature, we can infer expected properties based on its structural components. The data for the parent compound, 2,6-difluorobenzoic acid, serves as a useful baseline.

| Property | Data for 2,6-Difluorobenzoic Acid | Predicted Influence of 3-OCF₂H Group |

| Molecular Formula | C₇H₄F₂O₂[3] | C₈H₄F₄O₃ |

| Molecular Weight | 158.10 g/mol [3] | 224.11 g/mol |

| Melting Point | 157-161 °C[4] | Likely to be different; requires experimental determination. |

| LogP (Octanol/Water) | 1.86[4] | The -OCF₂H group is lipophilic and will increase the LogP.[5] |

| pKa | 2.34 (Predicted)[6] | The electron-withdrawing nature of the -OCF₂H group may slightly increase acidity (lower pKa).[1] |

| Aqueous Solubility | Soluble[6] | Requires experimental determination, as the increased lipophilicity may decrease aqueous solubility. |

Aqueous Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can be a major barrier to achieving therapeutic concentrations in the bloodstream. This section details the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility.

Causality Behind Experimental Choices

The shake-flask method is considered the most reliable technique for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid-state compound and the dissolved state.[7] The choice of media (e.g., water, pH buffers) is designed to mimic physiological conditions and understand how the compound's ionization state affects its solubility. Incubation for 24 hours or more ensures that this equilibrium is fully achieved.[8]

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Determination

This protocol is designed for determining the solubility of this compound in various aqueous media.

-

Preparation of Media: Prepare relevant aqueous solutions, such as deionized water, 0.01 M HCl (pH ~2), acetate buffer (pH 4.5), and phosphate buffer (pH 7.4).

-

Compound Addition: Add an excess amount of the solid test compound (e.g., ~5-10 mg) to several 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium to each vial.[9]

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the vials for at least 24 hours to ensure equilibrium is reached.[8]

-

Sampling and Filtration: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample into a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard calibration curve.

-

Data Reporting: Report the solubility in units of mg/mL or µM. The results should be presented in a clear, tabular format.

Data Presentation: Solubility Profile

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| Deionized Water | ~7.0 | 25 | Experimental Data | Calculated Data |

| 0.01 M HCl | 2.0 | 25 | Experimental Data | Calculated Data |

| Acetate Buffer | 4.5 | 25 | Experimental Data | Calculated Data |

| Phosphate Buffer | 7.4 | 25 | Experimental Data | Calculated Data |

Chemical Stability and Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways, determining shelf-life, and developing a stability-indicating analytical method.[10] Forced degradation, or stress testing, is a regulatory requirement that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[10]

Causality Behind Experimental Choices

Forced degradation studies are designed to achieve a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and detect the primary degradation products without destroying the molecule entirely, which could lead to misleading secondary degradation pathways.[12] The stress conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common degradation pathways for pharmaceutical compounds.[13] The data from these studies are then used to develop a stability-indicating method —an analytical procedure that can definitively separate the intact drug from all its degradation products, ensuring that the assay is specific.[14]

Experimental Workflow for Stability Studies

Caption: Workflow for Forced Degradation and Method Development.

Detailed Protocol: Forced Degradation Study

This protocol follows the principles outlined in ICH guideline Q1A(R2).[15]

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Sample at various time points (e.g., 1, 4, 8 hours). Neutralize with an equivalent amount of HCl before analysis.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Sample at various time points.

-

Thermal Degradation: Store the stock solution in a sealed vial in an oven at 80°C. Also, test the solid compound under the same conditions.

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Use a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.[16]

-

Initial Gradient: Develop a generic gradient method (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential degradation products.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to identify a method that separates the parent peak from all degradation product peaks and placebo artifacts.[17]

-

Method Optimization: Adjust the gradient slope, pH of the mobile phase, or switch to a different column chemistry (e.g., Phenyl-Hexyl) to achieve baseline resolution for all peaks of interest.

-

Validation: Once optimized, validate the method for specificity by assessing peak purity using a PDA detector. Further validation for linearity, accuracy, precision, and robustness should be conducted according to ICH Q2(R1) guidelines.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Intensity | % Assay of Parent | % Degradation | No. of Degradants |

| 0.1 M HCl, 80°C | 24 h | Experimental Data | Calculated Data | Experimental Data |

| 0.1 M NaOH, RT | 8 h | Experimental Data | Calculated Data | Experimental Data |

| 3% H₂O₂, RT | 24 h | Experimental Data | Calculated Data | Experimental Data |

| Thermal (Solid), 80°C | 7 days | Experimental Data | Calculated Data | Experimental Data |

| Photolytic (ICH Q1B) | 1.2M lux-h | Experimental Data | Calculated Data | Experimental Data |

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the early development of any pharmaceutical candidate. For a highly functionalized molecule like this compound, these properties are paramount. The difluoromethoxy group is expected to enhance metabolic stability but may also increase lipophilicity, potentially impacting aqueous solubility. This guide provides robust, field-proven protocols based on regulatory guidelines to experimentally determine these critical parameters. By diligently applying these methodologies, researchers can build a comprehensive understanding of the compound's behavior, de-risk future development, and establish a solid foundation for successful formulation and clinical progression.

References

-

Resolve Mass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. [Link]

-

Cheméo. Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

BioPharma International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

LookChem. Cas 385-00-2,2,6-Difluorobenzoic acid. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Chemsrc. 2,6-Difluorobenzoic acid | CAS#:385-00-2. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

-

NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Semantic Scholar. Stability Indicating HPLC Method Development: A Review. [Link]

-

vscht.cz. Stability-Indicating HPLC Method Development. [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

-

IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

PubChem. 2,6-Difluoro-3-methylbenzoic acid. [Link]

-

PubChem. 2,6-Difluorobenzoic acid. [Link]

-

Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]

-

zora.uzh.ch. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]

-

NIH PubChem. Razpipadon. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]

- 4. 2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. database.ich.org [database.ich.org]

- 16. irjpms.com [irjpms.com]

- 17. semanticscholar.org [semanticscholar.org]

A-001: A Strategic Guide to the Biological Characterization of 3-(Difluoromethoxy)-2,6-difluorobenzoic acid

Abstract

3-(Difluoromethoxy)-2,6-difluorobenzoic acid is a novel chemical entity with limited publicly available data on its biological activity. This guide outlines a comprehensive, tiered strategy for the systematic evaluation of its pharmacological potential. Drawing from established principles of drug discovery and the known activities of structurally related fluorinated benzoic acids, we propose a multi-stage experimental workflow. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the rationale behind experimental choices, providing step-by-step protocols for key assays, and establishing a framework for data interpretation. The objective is to efficiently characterize the compound's bioactivity profile, from initial high-throughput screening to targeted mechanistic studies and preliminary in vivo validation.

Introduction: The Case for a Structured Investigation

The molecule this compound represents an unexplored area of chemical biology. Its structure, featuring a difluoromethoxy group and a difluorinated benzoic acid core, suggests potential for unique biological interactions. The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, capable of mimicking a carbinol unit, while the difluoromethoxy moiety can significantly alter a molecule's metabolic stability and binding properties. The fluorinated phenyl ring is a common motif in pharmacologically active compounds, including anti-inflammatory agents and enzyme inhibitors.[1][2]

Given the absence of direct biological data, a structured and hypothesis-driven approach is paramount. This guide is designed to navigate the critical path of early-stage drug discovery, ensuring that experimental resources are deployed efficiently to answer the most pressing questions at each phase.[3] Our strategy is built on a screening cascade that evolves as data is generated, moving from broad, high-throughput assessments to specific, mechanism-focused investigations.[3]

Foundational Analysis: Structural Analogs and Hypothetical Targets

While data on the target molecule is scarce, analysis of structurally similar compounds can inform our initial hypotheses.

-

Anti-inflammatory Potential: Benzoic acid derivatives, particularly those with fluorine substitutions, are known to possess anti-inflammatory properties. For example, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid has demonstrated efficacy in models of pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[1] Other fluorobenzoic acid moieties have been incorporated into multifunctional agents for conditions like Alzheimer's disease, targeting inflammation-related pathways.[4] This suggests that an initial screen for anti-inflammatory activity is a logical starting point.

-

Enzyme Inhibition: The difluoromethoxy group and fluorinated rings are present in various enzyme inhibitors. For instance, difluoromethyl-1,3,4-oxadiazoles act as mechanism-based inhibitors of Histone Deacetylase 6 (HDAC6).[5] Additionally, 2-difluoromethoxy substituted estratrienes are potent inhibitors of steroid sulfatase (STS), an important target in endocrine therapy.[6] These examples justify screening against panels of relevant enzymes, such as kinases, proteases, and deacetylases.

-

RORγt Inverse Agonism: 2,6-difluorobenzyl ether moieties have been identified in potent and selective inverse agonists of the Retinoid-related orphan receptor gamma t (RORγt), a key target for inflammatory diseases.[2] The 2,6-difluoro substitution on our target molecule's benzoic acid ring warrants an investigation into its potential interaction with RORγt.

Based on this analysis, our initial investigation will prioritize the exploration of anti-inflammatory, enzyme inhibitory, and specific nuclear receptor modulatory activities.

Tier 1: Primary Screening and Initial Profiling

The first tier of investigation is designed for breadth, aiming to identify any significant biological activity using high-throughput and cost-effective in vitro assays.[7][8]

Experimental Workflow: Tier 1

The logical flow for the initial screening phase is depicted below. The process begins with assessing the compound's fundamental properties and potential liabilities before moving to broad activity screens.

Caption: Tier 1 Experimental Workflow for initial screening of A-001.

Key Experimental Protocols: Tier 1

Protocol 3.2.1: General Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration range of this compound that is non-toxic to cells, establishing appropriate doses for subsequent assays.[9]

-

Methodology:

-

Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a common cancer cell line like HEK293) in a 96-well plate at an optimized density (e.g., 2 x 10⁴ cells/well) and allow adherence for 4 hours.[9]

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for an additional 1-4 hours.[9]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).

-

Protocol 3.2.2: In Vitro Anti-Inflammatory Screening (Nitric Oxide Production)

-

Objective: To assess the compound's ability to suppress the inflammatory response in macrophages.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells (excluding the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent.[10][11]

-

Readout: Measure the absorbance at ~540 nm. Nitrite concentration, an indicator of nitric oxide (NO) production, is determined by comparison to a sodium nitrite standard curve.[10]

-

Analysis: Compare NO levels in compound-treated wells to the LPS-only positive control to determine the percentage of inhibition.

-

Tier 2: Hit Confirmation and Mechanism of Action Studies

Once a reproducible "hit" is identified in Tier 1, the focus shifts to confirming the activity and elucidating the underlying mechanism of action.

Logic Flow for Mechanistic Investigation

If the primary screen indicates anti-inflammatory activity, the next logical step is to dissect the specific signaling pathways involved.

Sources

- 1. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo [mdpi.com]

- 2. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. international-biopharma.com [international-biopharma.com]

- 4. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Integration of a Difluoromethoxy Moiety into a Difluorobenzoic Acid Scaffold: A Technical Guide to 3-(Difluoromethoxy)-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive analysis of 3-(Difluoromethoxy)-2,6-difluorobenzoic acid, a molecule of significant interest for drug discovery. While direct literature on this specific compound is sparse, this guide synthesizes foundational knowledge of its core components—the difluoromethoxy group and the 2,6-difluorobenzoic acid scaffold—to present a thorough profile. We will explore its proposed synthesis, predicted physicochemical properties, and potential applications in drug development, with a focus on the rationale behind its design as a valuable building block for novel therapeutics.

Introduction: The Power of Fluorine in Drug Design

The use of fluorine in medicinal chemistry has grown exponentially, with a significant percentage of new drugs containing at least one fluorine atom. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When incorporated into a versatile scaffold like benzoic acid, these advantages are amplified, leading to a promising class of compounds for therapeutic development.

This guide focuses on the strategic combination of two key fluorinated motifs: the difluoromethoxy group (-OCHF₂) and a 2,6-difluorinated benzoic acid core. This specific substitution pattern is designed to leverage the unique benefits of each component to create a potentially superior building block for drug candidates.

The Difluoromethoxy Group: A Privileged Functional Moiety

The difluoromethoxy group has emerged as a substituent of particular interest in drug design, offering a nuanced set of properties that can be leveraged to overcome common challenges in drug development.

Physicochemical Properties

The difluoromethoxy group provides a unique balance of lipophilicity and polarity, often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This allows for greater control in modulating a molecule's solubility and permeability.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

| Hansch Hydrophobicity Parameter (π) | -0.02 | +0.45 | +1.04 |

| Hydrogen Bond Donating Ability | No | Yes (weak) | No |

| Metabolic Stability | Prone to O-demethylation | High | Very High |

Table 1: Comparative physicochemical properties of methoxy and fluorinated methoxy groups.

A key feature of the difluoromethoxy group is its capacity to act as a weak hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic absent in methoxy and trifluoromethoxy groups. This can lead to improved binding affinity and selectivity for target proteins.

Furthermore, the strong carbon-fluorine bonds in the difluoromethoxy group confer high metabolic stability. It is significantly more resistant to oxidative metabolism compared to a methoxy group, which can lead to a longer drug half-life and reduced clearance.

The Difluoromethoxy Group as a Bioisostere

The difluoromethoxy group can serve as a bioisosteric replacement for several common functional groups, including hydroxyl, thiol, and even amine groups. This allows medicinal chemists to replace metabolically labile groups with a more stable alternative while maintaining or even enhancing biological activity.

The 2,6-Difluorobenzoic Acid Scaffold: A Foundation for Potency and Selectivity

The 2,6-difluorobenzoic acid core is a valuable starting point for the synthesis of a wide range of biologically active molecules. The presence of two fluorine atoms ortho to the carboxylic acid has several important implications:

-

Enhanced Acidity: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, which can influence its binding to target proteins and its pharmacokinetic profile.

-

Modulated Conformation: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the carboxylic acid group, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity.

-

Increased Reactivity and Solubility: The fluorinated ring can exhibit enhanced reactivity in certain synthetic transformations and improved solubility in organic solvents, facilitating chemical synthesis.

Proposed Synthesis of this compound

Given the absence of a direct reported synthesis, a logical synthetic route can be proposed based on established methodologies for the O-difluoromethylation of phenols. The key starting material for this synthesis would be 3-hydroxy-2,6-difluorobenzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate.

-

Preparation: To a round-bottomed flask, add 3-hydroxy-2,6-difluorobenzoic acid (1.0 eq) and cesium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) and water.

-

Degassing: Degas the mixture with nitrogen for 30 minutes.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Physicochemical and Spectroscopic Properties

Based on the known properties of its constituent parts, we can predict the following for this compound:

-

Appearance: White to off-white solid.

-

Solubility: Soluble in polar organic solvents such as methanol, ethanol, and DMSO.

-

Acidity (pKa): Expected to be a relatively strong acid due to the presence of three electron-withdrawing fluorine atoms on the benzene ring.

Predicted Spectroscopic Data

-

¹H NMR: A characteristic triplet for the -OCHF₂ proton is expected around δ 6.5-7.5 ppm with a J-coupling of approximately 70-80 Hz. Aromatic protons will appear in the aromatic region.

-

¹³C NMR: The carbon of the -OCHF₂ group is expected to appear as a triplet around δ 115-125 ppm. The carbons attached to fluorine will show characteristic C-F couplings.

-

¹⁹F NMR: Two signals are expected: one for the two equivalent fluorine atoms on the benzene ring and a doublet of triplets (or more complex pattern) for the -OCHF₂ group.

-

Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of C₈H₄F₄O₃ (228.11 g/mol ) is expected, along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The unique structural and physicochemical properties of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

An In-depth Technical Guide to 3-(Difluoromethoxy)-2,6-difluorobenzoic Acid: Synthesis, Properties, and Significance in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(difluoromethoxy)-2,6-difluorobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. While a detailed historical account of its initial discovery is not extensively documented in publicly accessible literature, this guide elucidates its importance by examining its structural components, proposing a logical synthetic pathway based on established chemical principles, and exploring its potential applications. The strategic incorporation of both a difluoromethoxy group and a 2,6-difluorobenzoyl moiety imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characteristics, and potential utility of this valuable building block.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent due to its ability to serve as a bioisostere for other functional groups like hydroxyl, thiol, and methoxy moieties, often with improved metabolic stability.[1] Replacing a methoxy group with a difluoromethoxy group can, for instance, block O-demethylation, a common metabolic pathway, thereby extending the drug's half-life.[1]

This compound (CAS No. 1214379-50-6) is a prime example of a molecule that strategically leverages the benefits of fluorination. Its structure combines the advantageous properties of a difluoromethoxy group with a 2,6-difluorinated benzoic acid core, a scaffold known to enhance the reactivity and solubility of molecules in organic synthesis, making it a crucial intermediate for pharmaceuticals and agrochemicals.[2]

Physicochemical Properties and Structural Features

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214379-50-6 | [3][4] |

| Molecular Formula | C₈H₄F₄O₃ | [4][5] |

| Molecular Weight | 224.11 g/mol | [5] |

| MDL Number | MFCD14698424 | [3][4][5] |

The unique arrangement of the difluoromethoxy group at the 3-position and the fluorine atoms at the 2- and 6-positions of the benzoic acid ring are critical to the molecule's utility. The electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxylic acid and can modulate the pKa of nearby functional groups, which is a crucial factor in optimizing a drug's ionization state at physiological pH.[1]

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: O-Difluoromethylation of 2,6-Difluoro-3-hydroxybenzoic acid

-

Reaction Setup: To a solution of 2,6-difluoro-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent system such as a mixture of dioxane and water, add a base like potassium hydroxide.

-

Addition of Reagent: Introduce a difluoromethylating agent. Fluoroform (CHF₃), a non-ozone-depleting and inexpensive gas, can serve as a difluorocarbene source.[6]

-

Reaction Conditions: The reaction is typically carried out at a moderate temperature and atmospheric pressure.

-

Work-up and Purification: After the reaction is complete, the mixture is acidified to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization or chromatography to yield this compound.

This proposed synthesis is based on the known reactivity of phenols in the presence of a difluorocarbene source.[6] The choice of starting material, 2,6-difluoro-3-hydroxybenzoic acid, provides the necessary scaffold for the direct introduction of the difluoromethoxy group at the desired position.

Significance and Applications in Drug Discovery

The structural motifs present in this compound make it a highly attractive building block for the synthesis of complex molecules with therapeutic potential.

-

Metabolic Stability: The difluoromethoxy group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.

-

Modulation of Physicochemical Properties: The strategic placement of fluorine atoms allows for the fine-tuning of lipophilicity and acidity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[7]

-

Bioisosterism: The difluoromethoxy group can act as a bioisostere for hydroxyl and methoxy groups, allowing for the modification of a lead compound to improve its properties without drastically altering its ability to bind to the target.[1]

While specific drugs containing the this compound moiety are not prominently documented, the broader class of fluorinated benzoic acids are key intermediates in the development of a wide range of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[2] For instance, structurally related difluorobenzo[d][3][7]dioxol derivatives have been explored in pharmaceutical compositions for treating diseases like Cystic Fibrosis.[8]

Future Outlook

The continued exploration of fluorinated organic compounds in drug discovery suggests a promising future for molecules like this compound. As synthetic methodologies for the introduction of fluorinated functional groups become more sophisticated and efficient, the accessibility of such building blocks will undoubtedly increase. This will empower medicinal chemists to further investigate their potential in developing next-generation therapeutics with enhanced efficacy and safety profiles. The unique combination of a difluoromethoxy group and a difluorinated benzoic acid core provides a versatile platform for the design of novel drugs targeting a wide array of diseases.

References

-

Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][3][7]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof - Patent US-11052075-B2 - PubChem. (URL: [Link])

-

Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed. (URL: [Link])

Sources

- 1. Progressive weighted aerobic ping pong exercise racquet - Patent US-10166447-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. 1214379-50-6 | MFCD14698424 | this compound | acints [acints.com]

- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 6. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arctomsci.com [arctomsci.com]

Unraveling the Anti-Fibrotic Potential: A Technical Guide to the Mechanism of Action of 3-(Difluoromethoxy)-2,6-difluorobenzoic Acid

Introduction: The Pressing Need for Novel Anti-Fibrotic Therapies

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) leading to organ scarring and failure, represent a significant and growing global health burden. From idiopathic pulmonary fibrosis (IPF) to non-alcoholic steatohepatitis (NASH), the lack of effective treatments underscores the urgent need for novel therapeutic agents. This guide delves into the hypothesized mechanism of action of a promising, yet under-investigated molecule, 3-(Difluoromethoxy)-2,6-difluorobenzoic acid. Drawing upon evidence from structurally related compounds and established principles in fibrosis research, we propose a comprehensive research framework to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of anti-fibrotic therapies.

Part 1: A Hypothesized Mechanism of Action - Targeting the Central Fibrotic Pathway

While direct experimental data on this compound is scarce, its structural similarity to known inhibitors of key fibrotic pathways provides a strong foundation for a plausible mechanism of action. Notably, the compound 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has been shown to attenuate pulmonary fibrosis by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. TGF-β1 is a master regulator of fibrosis, driving the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive ECM deposition.[1][2]

We hypothesize that This compound acts as a potent inhibitor of the TGF-β1 signaling cascade. This inhibition is likely achieved through the modulation of key downstream effectors, such as the phosphorylation of Smad proteins, thereby preventing the nuclear translocation of the Smad complex and the subsequent transcription of pro-fibrotic genes.

The proposed mechanism centers on the disruption of the canonical TGF-β/Smad pathway, a critical signaling axis in the pathogenesis of fibrosis.[3] Activation of this pathway is a hallmark of fibrotic diseases.[1] TGF-β1 initiates signaling by binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[1] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the expression of target genes involved in fibrosis, including those encoding for collagens and other ECM components.[3]

Caption: Hypothesized inhibition of the TGF-β signaling pathway.

Part 2: A Phased Experimental Approach for Mechanism Validation

To rigorously test our hypothesis, we propose a multi-stage experimental plan, progressing from initial in vitro screening to more complex cellular and in vivo models of fibrosis. This phased approach ensures a logical and resource-efficient investigation.

Caption: A phased experimental workflow for mechanism validation.

Phase 1: In Vitro Screening and Target Engagement

The initial phase focuses on confirming the compound's bioactivity and its direct engagement with the TGF-β signaling pathway.

1.1. Cell Viability Assays:

-

Rationale: To determine the cytotoxic profile of this compound and establish a non-toxic concentration range for subsequent cellular assays.[4][5]

-

Protocol:

-

Seed relevant cell lines (e.g., A549 human lung carcinoma epithelial cells, NIH-3T3 mouse embryonic fibroblasts) in 96-well plates.

-

Treat cells with a serial dilution of the compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using a standard MTT or resazurin-based assay, which measures metabolic activity.[5][6]

-

Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

-

1.2. TGF-β Induced Reporter Assay:

-

Rationale: To quantitatively assess the compound's ability to inhibit TGF-β-mediated gene transcription.

-

Protocol:

-

Utilize a cell line stably transfected with a reporter construct containing Smad-binding elements (SBE) upstream of a luciferase gene.

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with a known concentration of TGF-β1.

-

Measure luciferase activity as a readout of Smad-dependent transcriptional activity.

-

1.3. Smad2/3 Phosphorylation Assay:

-

Rationale: To directly measure the compound's effect on the phosphorylation of Smad2 and Smad3, a key step in the TGF-β signaling cascade.[7]

-

Protocol:

-

Treat cells with the compound for a predetermined time, followed by stimulation with TGF-β1 for a short period (e.g., 30-60 minutes).

-

Lyse the cells and quantify the levels of phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3 using a sandwich ELISA or Western blotting.[8][9]

-

The ratio of p-Smad2/3 to total Smad2/3 will indicate the extent of pathway inhibition.

-

| Parameter | Expected Outcome with this compound |

| Cell Viability (IC50) | > 50 µM (indicating low cytotoxicity) |

| TGF-β Reporter Activity | Dose-dependent decrease in luciferase signal |

| p-Smad2/3 Levels | Dose-dependent reduction in the p-Smad2/3 to total Smad2/3 ratio |

Phase 2: Cellular Models of Fibrosis

This phase will investigate the compound's efficacy in more physiologically relevant cellular models of fibrosis.

2.1. Epithelial-to-Mesenchymal Transition (EMT) Assay:

-

Rationale: EMT is a crucial process in fibrosis where epithelial cells acquire a mesenchymal phenotype, contributing to the myofibroblast population.[10][11] We will assess the compound's ability to inhibit TGF-β1-induced EMT.

-

Protocol:

-

Culture epithelial cells (e.g., A549) and treat with TGF-β1 in the presence or absence of the compound.

-

After 48-72 hours, assess EMT markers by:

-

2.2. Fibroblast-to-Myofibroblast Transition (FMT) Assay:

-

Rationale: The differentiation of fibroblasts into contractile, ECM-producing myofibroblasts is a hallmark of fibrosis. We will examine the compound's effect on this transition.

-

Protocol:

-

Culture fibroblasts (e.g., NIH-3T3 or primary human lung fibroblasts) and stimulate with TGF-β1 with or without the compound.

-

Assess myofibroblast differentiation by:

-

Western Blotting and Immunofluorescence: for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.

-

Collagen Gel Contraction Assay: to measure the contractile capacity of the cells.

-

-

2.3. Extracellular Matrix (ECM) Deposition Assay:

-

Rationale: To directly measure the compound's impact on the production and deposition of key ECM components, such as collagen.

-

Protocol:

-

Culture fibroblasts and stimulate with TGF-β1 in the presence or absence of the compound.

-

Quantify collagen deposition using:

-

| Parameter | Expected Outcome with this compound |

| E-cadherin Expression | Rescue of TGF-β1-induced downregulation |

| N-cadherin & Vimentin Expression | Inhibition of TGF-β1-induced upregulation |

| α-SMA Expression | Inhibition of TGF-β1-induced upregulation |

| Collagen Deposition | Significant reduction in TGF-β1-stimulated collagen levels |

Phase 3: In Vivo Proof-of-Concept

The final phase will evaluate the therapeutic efficacy of this compound in established animal models of fibrosis.

3.1. Bleomycin-Induced Pulmonary Fibrosis Model:

-

Rationale: This is a widely used and well-characterized model that mimics many aspects of human pulmonary fibrosis.[19][20][21][22]

-

Protocol:

-

Induce pulmonary fibrosis in mice via intratracheal administration of bleomycin.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at different doses, starting from the day of bleomycin instillation or in a therapeutic setting (after fibrosis is established).

-

After a set period (e.g., 14 or 21 days), sacrifice the animals and collect lung tissue.

-

3.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model:

-

Rationale: To assess the compound's efficacy in a different organ system, the CCl4 model is a standard for inducing liver fibrosis.[19]

-

Protocol:

-

Induce liver fibrosis in mice or rats through repeated intraperitoneal injections of CCl4.

-

Treat animals with the compound concurrently or therapeutically.

-

Collect liver tissue for analysis at the end of the study.

-

3.3. Histological and Biochemical Analysis:

-

Rationale: To comprehensively evaluate the extent of fibrosis and the in vivo mechanism of action.

-

Protocol:

-

Histology: Perform Masson's trichrome and Sirius Red staining on tissue sections to visualize and quantify collagen deposition.

-

Hydroxyproline Assay: Quantify total collagen content in the lung or liver tissue homogenates.[14][15][16][17][18]

-

Immunohistochemistry/Western Blotting: Analyze the expression of p-Smad2/3, α-SMA, and other relevant markers in the tissue samples.

-

| Parameter | Expected Outcome with this compound |

| Lung/Liver Histology | Reduced collagen deposition and improved tissue architecture |

| Hydroxyproline Content | Significant decrease in total collagen levels in treated animals |

| p-Smad2/3 & α-SMA Expression | Reduced expression in the tissues of treated animals |

Part 3: Conclusion and Future Directions

This technical guide outlines a robust and systematic approach to investigate the mechanism of action of this compound as a potential anti-fibrotic agent. The proposed hypothesis, centered on the inhibition of the TGF-β/Smad signaling pathway, is grounded in the established role of this pathway in fibrosis and the activity of structurally related molecules. The phased experimental plan provides a clear roadmap for validating this hypothesis, from initial in vitro target engagement to in vivo proof-of-concept.

Successful completion of this research plan will not only elucidate the mechanism of action of this novel compound but also provide a strong preclinical data package to support its further development as a much-needed therapy for fibrotic diseases. Future studies could explore the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other models of fibrosis, to fully realize its therapeutic potential.

References

- The Role of TGF-β Receptors in Fibrosis - The Open Rheum

- In Vivo Models for the Study of Fibrosis - PMC - NIH. (n.d.).

- TGF-β signaling in fibrosis - PMC - PubMed Central. (n.d.).

- Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).

- QuickZyme Hydroxyproline Assay Kit - BioVendor R&D. (n.d.).

- TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment - MDPI. (n.d.).

- The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and tre

- Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (n.d.).

- QuickZyme Hydroxyproline Assay. (n.d.).

- Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC - PubMed Central. (n.d.).

- Animal Models of Pulmonary Fibrosis - Springer N

- Hydroxyproline Assay Kit for Collagen ab222941/K226 - Abcam. (n.d.).

- Cell Health Screening Assays for Drug Discovery - Promega Corpor

- Animal Models of Fibrotic Lung Disease | American Journal of Respiratory Cell and Molecular Biology. (2013, February 28).

- Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec. (n.d.).

- Hydroxyproline Assay Kit (DEIA-XY2132)

- Cell Viability, Cytotoxicity & Prolifer

- Epithelial-Mesenchymal Transition (EMT) IF ELISA Kit Pack | Assay Genie. (n.d.).

- Murine models of pulmonary fibrosis - American Physiological Society Journal. (2008, February 1).

- Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content. (2023, April 18).

- Epithelial-to-Mesenchymal Transition (EMT)

- Animal Models of Pulmonary Fibrosis: How Far from Effective Reality? - Semantic Scholar. (n.d.).

- Epithelial to Mesenchymal Transition - Bio-Rad Antibodies. (n.d.).

- (A) Western blot for EMT markers and cytoskeletal associated proteins...

- Epithelial-Mesenchymal Transition (EMT) Antibody Sampler Kit | Cell Signaling Technology. (n.d.).

- Development of novel small molecule TGF-beta inhibitors - Hinck Lab. (n.d.).

- Measurement of phosphorylated SMAD-2/3 - Synexa Life Sciences. (n.d.).

- A Perspective on the Development of TGF-β Inhibitors for Cancer Tre

- Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. (2020, December 30).

- The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PubMed Central. (n.d.).

- Development and Validation of a Phosphorylated SMAD Ex Vivo Stimul

- Epithelial to Mesenchymal Transition Products - R&D Systems. (n.d.).

- (A) Western blot for EMT markers and cytoskeletal associated proteins...

- Western blot analysis of EMT biomarkers and transcription factors. (A)...

- Epithelial-Mesenchymal Transition (EMT) Antibody Sampler Kit | Cell Signaling Technology. (n.d.).

- Identification of a Smad Phosphatase | ACS Chemical Biology - ACS Public

- Laying Out Pathways With Rgraphviz - The R Journal. (n.d.).

- Graphviz tutorial - YouTube. (2021, January 13).

- Advances and Challenges in Targeting TGF-β Isoforms for Therapeutic Intervention of Cancer: A Mechanism-Based Perspective - MDPI. (n.d.).

- Molecular Pathways and Mechanisms of TGFβ in Cancer Therapy - PMC - PubMed Central. (n.d.).

- How To Use Graphviz for SEM Models and P

- A Multiscale Approach to Quantitatively Evaluate the SMAD Signaling Pathway | CST+Agilent - YouTube. (2024, February 9).

- Graphviz - Making Super Cool Graphs - Jessica Dene Earley-Cha. (2016, August 16).

- Graphviz Examples and Tutorial - Sketchviz. (n.d.).

- 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS - zora.uzh.ch. (2022, March 31).

- 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem. (n.d.).

- 2,6-Difluorobenzoic acid | CAS 385-00-2 | SCBT. (n.d.).

- Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2) - Cheméo. (n.d.).

- (PDF)

Sources

- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]